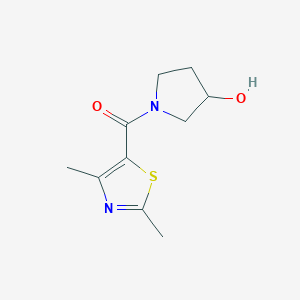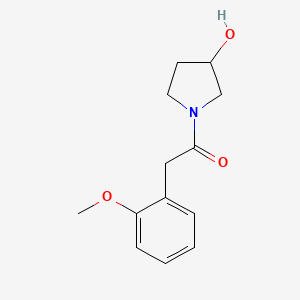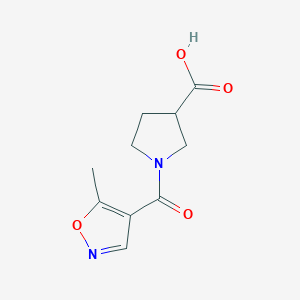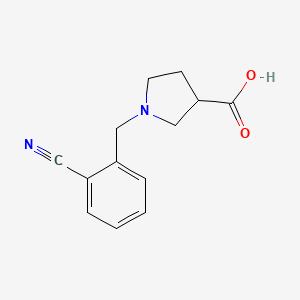
1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .Physical And Chemical Properties Analysis
Pyrrolidine-3-carboxylic acid, a related compound, is a solid at room temperature with a melting point of 33-38 °C . It’s stored at 2-8°C .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring is widely used in medicinal chemistry to create compounds for treating human diseases. The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through a phenomenon called "pseudorotation" . 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can be utilized in the synthesis of bioactive molecules with target selectivity, potentially leading to the development of new medications.
Stereoselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can be created, which can lead to different biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins. The compound could be used to synthesize various stereoisomers for research into their biological activity and potential therapeutic applications .
Structural Diversity in Pharmacophores
The non-planarity of the pyrrolidine ring allows for increased structural diversity in pharmacophores. This structural diversity is crucial for the development of drugs with specific biological targets1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can be a key intermediate in creating diverse pharmacophore models for drug screening purposes .
Modification of Physicochemical Parameters
Heteroatomic fragments, such as those in 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid , are used to modify physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results for drug candidates. This modification is essential for the development of drugs with favorable pharmacokinetic and pharmacodynamic profiles .
Synthesis of Biologically Active Compounds
The pyrrolidine scaffold is instrumental in synthesizing a wide range of biologically active compounds1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid could be used as a starting point or intermediate in the synthesis of these compounds, which may include novel antibiotics, antivirals, or anticancer agents .
Enantioselective Binding Studies
Due to the stereogenic nature of the pyrrolidine ring, 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can be used in enantioselective binding studies. These studies are crucial for understanding how different enantiomers of a drug interact with biological targets, which can inform the design of more effective and safer drugs .
Exploration of 3D Pharmacophore Space
The three-dimensional structure of the pyrrolidine ring enables the exploration of 3D pharmacophore space, which is vital for identifying new drug candidates1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can be used to generate a library of compounds with varied 3D structures for high-throughput screening .
Chemical Biology and Proteomics
In chemical biology and proteomics, 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can be used to study protein-ligand interactions, enzyme mechanisms, and the role of small molecules in biological systems. This research can lead to the discovery of new biological pathways and therapeutic targets .
作用機序
While specific information on the mechanism of action of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid is not available, it’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMRIPDOYWSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



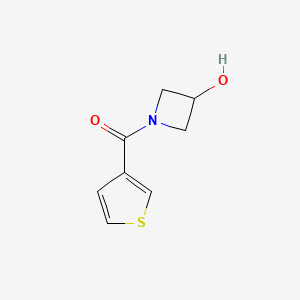

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)
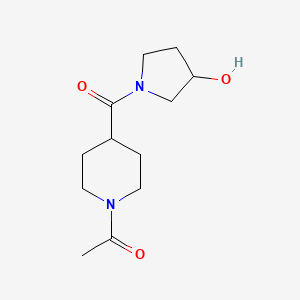
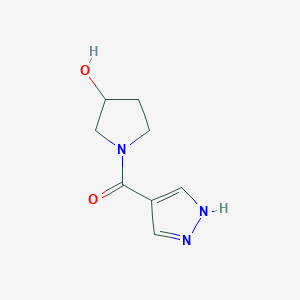
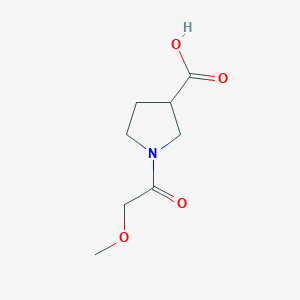
![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol](/img/structure/B1468571.png)
